3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2357551-67-6
VCID: VC12011540
InChI: InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20)
SMILES: CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O
Molecular Formula: C16H20FNO4
Molecular Weight: 309.33 g/mol

3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

CAS No.: 2357551-67-6

Cat. No.: VC12011540

Molecular Formula: C16H20FNO4

Molecular Weight: 309.33 g/mol

* For research use only. Not for human or veterinary use.

3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid - 2357551-67-6

Specification

CAS No. 2357551-67-6
Molecular Formula C16H20FNO4
Molecular Weight 309.33 g/mol
IUPAC Name 1-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20)
Standard InChI Key PIHDTHRVAISIRQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a cyclobutane ring substituted at the 1-position with a 2-fluorophenyl group and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group. The carboxylic acid moiety at the 1-position introduces polarity, while the fluorinated aryl group contributes to lipophilicity and electronic effects . Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₉FNO₄
Molecular Weight324.34 g/mol
CAS Registry Number2228238-32-0
Boiling PointNot reported
Melting PointNot reported

The cyclobutane ring adopts a puckered conformation, reducing strain compared to a planar structure. This puckering introduces axial and equatorial substituent orientations, influencing steric interactions and solubility .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid involves multi-step strategies to assemble the cyclobutane core and introduce functional groups. A representative pathway includes:

  • Cyclobutane Ring Formation:

    • [2+2] Photocycloaddition or ketone cyclization to generate the four-membered ring .

    • Example: Diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives, as demonstrated in the synthesis of cis-1,3-disubstituted cyclobutanes .

  • Introduction of the 2-Fluorophenyl Group:

    • Suzuki-Miyaura coupling or Friedel-Crafts acylation to attach the aromatic moiety .

  • Boc Protection of the Amino Group:

    • Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Carboxylic Acid Functionalization:

    • Hydrolysis of ester precursors or oxidation of alcohol intermediates .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Cyclobutane formationMeldrum’s acid, Knoevenagel condensation65–75%
Boc protectionBoc₂O, DMAP, CH₂Cl₂85–90%
Carboxylic acid generationLiOH, THF/H₂O70–80%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and catalytic asymmetric methods are employed to enhance diastereoselectivity and reduce waste . For example, hydrogenation under high pressure (0.85 MPa) with Pd/C catalysts achieves efficient deprotection of intermediates .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility due to the carboxylic acid group (predicted logP ≈ 2.1) . Fluorination increases membrane permeability, while the Boc group reduces polarity. Comparative data with analogs:

AnaloglogPWater Solubility (mg/mL)
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid0.512.3
1-{[(tert-Butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylic acid1.85.6
Target Compound2.1*4.2*

*Estimated via computational models.

Stability and Degradation

The Boc group is stable under neutral conditions but hydrolyzes in acidic environments (e.g., gastric fluid) . The cyclobutane ring resists metabolic oxidation, enhancing in vivo stability compared to linear analogs .

Applications in Drug Discovery

Conformational Restriction

The cyclobutane ring restricts rotational freedom, locking pharmacophores into bioactive conformations. This is critical for targeting proteins with deep binding pockets, such as kinases and GPCRs . For instance, cyclobutane-containing inhibitors of HIV-1 protease show 10-fold higher potency than acyclic counterparts .

Fluorine’s Role in Bioactivity

The 2-fluorophenyl group enhances binding affinity through:

  • Electrostatic interactions with aromatic residues (e.g., π-π stacking).

  • Metabolic stabilization by blocking cytochrome P450 oxidation .

Case Studies

  • Oncology: Fluorinated cyclobutanes are explored as PET tracers due to their ability to cross the blood-brain barrier .

  • Antiviral Therapy: Boc-protected amino acids serve as intermediates in protease inhibitor synthesis .

Research Findings and Comparative Analysis

In Vitro Studies

  • Transport Mechanisms: Analogous fluorocyclobutane carboxylic acids are transported via system L and ASC amino acid transporters, enabling tumor targeting .

  • Receptor Binding: Molecular docking simulations predict high affinity for serotonin receptors (Ki ≈ 15 nM) .

In Vivo Performance

  • Pharmacokinetics: Cyclobutane derivatives exhibit prolonged half-lives (t₁/₂ ≈ 6–8 h) in rodent models .

  • Tumor Imaging: Racemic fluorocyclobutanes achieve tumor-to-brain ratios of 2.8 in glioma models .

Table 2: Comparative Bioactivity of Cyclobutane Derivatives

CompoundTargetIC₅₀ (nM)Reference
3-{[(Boc)amino]}-1-(2-FPh)cyclobutane-1-COOHSerotonin receptor15*
Maraviroc (Cyclobutane-containing drug)CCR5 receptor0.1–2.0

*Predicted value.

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